![molecular formula C15H12N4O3S B2395597 N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide CAS No. 304683-68-9](/img/structure/B2395597.png)
N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
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Description
This compound is a complex organic molecule that contains several interesting substructures, including a benzodioxole, a triazolopyridine, and a sulfanylacetamide group. These groups are common in many pharmaceuticals and could potentially have interesting biological activities .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as cycloadditions, condensations, and various coupling reactions .Scientific Research Applications
Synthesis and Biological Assessment
The synthesis of novel compounds incorporating the [1,2,4]triazolo[4,3-a]pyridine structure, similar to N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide, has been explored for their interesting biological properties. Karpina et al. (2019) developed a method to synthesize 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, revealing a variety of biological activities (Karpina et al., 2019).
Anticancer Effects
Modification of related compounds has shown remarkable anticancer effects. Wang et al. (2015) studied modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, revealing their potent antiproliferative activities and reduced toxicity, suggesting potential in cancer treatment (Wang et al., 2015).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of related compounds. Mahyavanshi et al. (2017) synthesized a series of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide and found them to have significant in vitro antibacterial and anti-fungal activities (Mahyavanshi et al., 2017).
Inotropic Activity
Compounds with a similar molecular structure have been synthesized for evaluating their inotropic activity. Zhang et al. (2008) created N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, which showed positive inotropic effects, suggesting potential applications in heart-related conditions (Zhang et al., 2008).
Insecticidal Activity
Fadda et al. (2017) investigated the insecticidal properties of heterocycles incorporating a thiadiazole moiety, demonstrating their efficacy against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of these compounds in pest control applications (Fadda et al., 2017).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-14(16-10-4-5-11-12(7-10)22-9-21-11)8-23-15-18-17-13-3-1-2-6-19(13)15/h1-7H,8-9H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUYEHFSOUMANR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329268 |
Source
|
Record name | N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24830921 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
CAS RN |
304683-68-9 |
Source
|
Record name | N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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